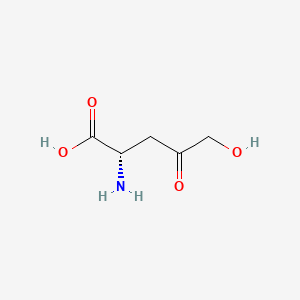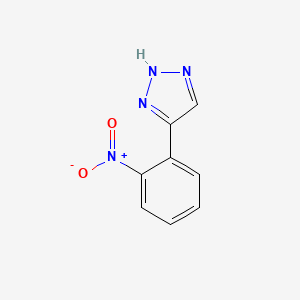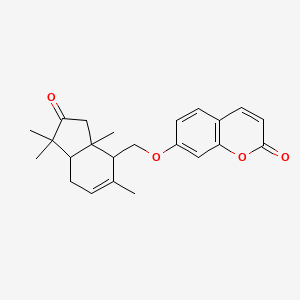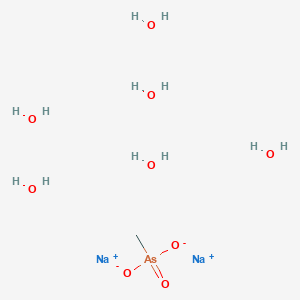
2-(o-Carboxybenzamido)glutaramic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Carboxybenzamido)glutaramic acid is a complex organic compound with significant relevance in various scientific fields It is structurally characterized by the presence of a carboxybenzamido group attached to a glutaramic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Carboxybenzamido)glutaramic acid typically involves the reaction of phthalic acid with alpha-aminoglutarimide. The process begins with the formation of alpha-(o-carboxybenzamido)glutarimide, which is then hydrolyzed to produce this compound . The reaction conditions often include the use of aqueous sodium hydroxide and methanol, followed by recrystallization from aqueous methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(o-Carboxybenzamido)glutaramic acid undergoes various chemical reactions, including amide hydrolysis and oxidation-reduction reactions. The compound is known to spontaneously hydrolyze to form 2-(o-carboxybenzamido)glutaric acid .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium hydroxide and acids like hydrochloric acid. The hydrolysis reactions typically occur under mild conditions, while oxidation-reduction reactions may require specific catalysts and controlled environments .
Major Products
The major products formed from the hydrolysis of this compound include 2-(o-carboxybenzamido)glutaric acid and phthalic acid . These products are significant in understanding the compound’s stability and reactivity.
Applications De Recherche Scientifique
2-(o-Carboxybenzamido)glutaramic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(o-Carboxybenzamido)glutaramic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including those involved in inflammation and cell signaling . The exact molecular targets and pathways are still under investigation, but its structural similarity to thalidomide suggests potential interactions with the E3 ubiquitin ligase complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Known for its immunosuppressive and anti-angiogenic properties.
2-(o-Carboxybenzamido)glutaric acid: A hydrolysis product of 2-(o-Carboxybenzamido)glutaramic acid.
Alpha-(o-carboxybenzamido)glutarimide: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways.
Propriétés
Numéro CAS |
2393-39-7 |
|---|---|
Formule moléculaire |
C13H14N2O6 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21) |
Clé InChI |
ZIMWCUUEMGFXNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



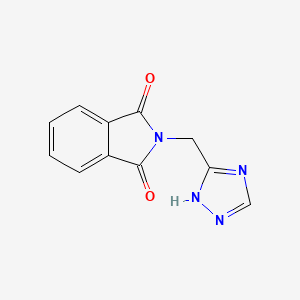
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
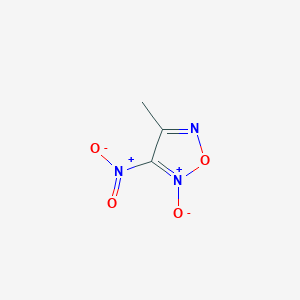
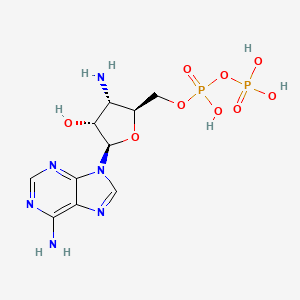

![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
